Ibritumomab - 206181-63-7

Ibritumomab

Catalog Number: EVT-3551992
CAS Number: 206181-63-7
Molecular Formula: C24H35N5O11
Molecular Weight: 569.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Ibritumomab is a monoclonal antibody that is primarily used in the treatment of certain types of non-Hodgkin lymphoma. It is covalently linked to a chelating agent known as tiuxetan, which allows it to be radiolabeled with yttrium-90, a radioactive isotope. This compound is classified as a therapeutic radiopharmaceutical and is specifically targeted against the CD20 antigen found on B-lymphocytes, making it effective in treating B-cell malignancies such as follicular lymphoma and diffuse large B-cell lymphoma.

Source and Classification

Ibritumomab is derived from murine sources and belongs to the class of monoclonal antibodies. It is often referred to by its trade name, Zevalin, and has been approved by the United States Food and Drug Administration since February 19, 2002. The compound is classified under the category of immunoconjugates, which are designed for targeted therapy in oncology.

Synthesis Analysis

Methods and Technical Details

The synthesis of ibritumomab involves several key steps:

  1. Hybridoma Technology: The initial production of the antibody utilizes hybridoma technology, where murine spleen cells are fused with myeloma cells to create a stable cell line that produces the desired antibody.
  2. Chelation: Ibritumomab is conjugated with tiuxetan, which acts as a chelator for the radioactive isotope yttrium-90. The chelation process involves forming stable complexes that allow for effective targeting of cancer cells.
  3. Radiolabeling: The final product, 90Y-ibritumomab tiuxetan, is prepared by radiolabeling ibritumomab with yttrium-90. This process typically involves mixing ibritumomab with yttrium chloride in a buffered solution to ensure stability and efficacy .
Molecular Structure Analysis

Structure and Data

The molecular structure of ibritumomab tiuxetan consists of:

  • Molecular Weight: Approximately 148 kDa.
  • Structure: It features a murine IgG1 backbone with a tiuxetan moiety attached, which facilitates the binding of yttrium-90.
  • Binding Affinity: The apparent affinity (Kd) for the CD20 antigen ranges between 14-18 nM, indicating a strong interaction suitable for therapeutic applications .
Chemical Reactions Analysis

Reactions and Technical Details

Ibritumomab undergoes several chemical reactions during its preparation:

  1. Conjugation Reaction: The reaction between ibritumomab and tiuxetan involves forming covalent bonds that stabilize the complex.
  2. Radiolabeling Reaction: The addition of yttrium-90 involves ion exchange and coordination chemistry, where yttrium ions bind to the chelating sites on tiuxetan.
  3. Stability Studies: In vitro studies have shown that the immunoreactivity of ibritumomab remains intact for extended periods under controlled conditions .
Mechanism of Action

Process and Data

The mechanism by which ibritumomab exerts its therapeutic effects involves:

  1. Target Binding: Ibritumomab binds specifically to the CD20 antigen on B-cells. This binding initiates an immune response against these cells.
  2. Radiation Emission: Once bound, the yttrium-90 emits beta radiation that induces cytotoxic effects not only on the targeted B-cells but also on adjacent tumor cells, enhancing its therapeutic efficacy.
  3. Non-Specificity to Cell Cycle: Ibritumomab's action is not limited to any specific phase of the cell cycle, allowing it to target both dividing and non-dividing malignant cells effectively .
Physical and Chemical Properties Analysis

Physical and Chemical Properties

The physical and chemical properties of ibritumomab include:

  • Appearance: Typically supplied as a sterile solution in vials.
  • Solubility: Soluble in saline solutions; requires careful handling due to its radiopharmaceutical nature.
  • Storage Conditions: Must be refrigerated and protected from light; immediate use after preparation is recommended due to stability concerns .
Applications

Scientific Uses

Ibritumomab has several important applications in clinical oncology:

Introduction to Ibritumomab in Targeted Immunotherapy

Role of Ibritumomab in Non-Hodgkin Lymphoma (NHL) Therapeutics

Ibritumomab tiuxetan exerts its therapeutic effects through a dual mechanism: (1) specific antigen binding via the antibody moiety to CD20 on malignant B-cells, and (2) localized delivery of cytotoxic beta radiation from ⁹⁰Y. The radiation induces DNA damage through high-energy electrons (maximum energy: 2.27 MeV) with a tissue penetration range of 5–10 mm, enabling a crossfire effect that eradicates neighboring antigen-negative tumor cells [1] [7]. This property is particularly advantageous in treating heterogeneous or poorly vascularized tumors where antibody penetration may be suboptimal.

Clinical trials have validated ibritumomab tiuxetan’s efficacy across NHL subtypes:

  • Relapsed/Refractory Follicular Lymphoma: A pivotal phase III trial (n=143) demonstrated significantly higher overall response rates (ORR: 80% vs. 56%) and complete response rates (CR: 30% vs. 16%) compared with rituximab alone, establishing RIT as a salvage option for rituximab-resistant disease [4] [8].
  • First-Line Consolidation: The FIT trial (n=414) revealed that administering ibritumomab tiuxetan after initial chemotherapy induction in previously untreated follicular NHL patients improved progression-free survival (PFS). Patients achieving partial response (PR) converted to complete response (CR) at a rate of 53.3–87.4% after consolidation [4] [8].
  • Transplant Settings: Studies evaluating ⁹⁰Y-ibritumomab tiuxetan as part of reduced-intensity conditioning (RIC) prior to autologous or allogeneic hematopoietic cell transplantation (HCT) showed enhanced antitumor activity without increased transplant-related mortality. A phase II trial reported 2-year PFS of 68% in high-risk NHL patients [4].

Table 1: Clinical Efficacy of Ibritumomab Tiuxetan in Key NHL Trials

Clinical SettingTrial PhasePatients (n)ORR (%)CR (%)Median Response Duration
Relapsed/Refractory Follicular NHLIII1438030~12 months
First-Line Consolidation (FIT)III414-53.3–87.4*3.5 years PFS
HCT ConditioningII52--2-year PFS: 68%

*Conversion rate from PR to CR after consolidation [4] [8]

The dose customization based on platelet count (0.3 mCi/kg for platelets 100–149k/µL; 0.4 mCi/kg for ≥150k/µL) optimizes therapeutic safety while maintaining efficacy across patient populations [2].

Evolution of Anti-CD20 Monoclonal Antibodies in Hematologic Oncology

The development of anti-CD20 therapeutics has progressed through three generations:

  • First-Generation (Murine): Ibritumomab (parent antibody of rituximab) provided the foundational CD20 binding epitope but elicited human anti-murine antibody (HAMA) responses that limited repeated administration [6].
  • Second-Generation (Chimeric/Humanized): Rituximab (chimeric) and ofatumumab (human) reduced immunogenicity and enhanced effector functions (ADCC, CDC) through optimized Fc domains [5] [6].
  • Third-Generation (Radiolabeled/Engineered): Ibritumomab tiuxetan and obinutuzumab introduced noval mechanisms—radiation-induced cytotoxicity and glycoengineered ADCC enhancement, respectively [5] [8].

Table 2: Generational Evolution of Anti-CD20 Monoclonal Antibodies

GenerationRepresentative AgentsStructural FeaturesMechanistic Advantages
First (Murine)IbritumomabMurine IgG1κHigh-affinity CD20 binding
Second (Chimeric)RituximabChimeric IgG1 (murine Fv/human Fc)Reduced immunogenicity; Enhanced ADCC/CDC
Second (Humanized)OfatumumabFully human IgG1Binds distinct CD20 epitope; Superior CDC
Third (Radiolabeled)Ibritumomab tiuxetanMurine IgG1κ + ⁹⁰Y-chelateCrossfire radiation effect
Third (Glycoengineered)ObinutuzumabHumanized IgG1 with glycoengineered FcEnhanced ADCC; Direct cell death induction

Ibritumomab tiuxetan occupies a unique niche due to its radiation-centric cytotoxicity, which functions independently of immune effector mechanisms or apoptotic signaling. Unlike type I anti-CD20 antibodies (e.g., rituximab) that redistribute CD20 into lipid rafts and strongly activate complement, ibritumomab functions as a type II antibody, inducing weaker complement activation but more potent homotypic adhesion and direct cell death [1] [6]. This mechanistic distinction enables activity in microenvironments with impaired immune function and against tumors resistant to conventional immunotherapy.

Future directions focus on combination strategies with novel agents (e.g., BTK inhibitors, bispecific antibodies) and fragment-based RIT (F(ab')₂, scFv) to accelerate blood clearance and improve tumor-to-normal tissue ratios [8]. Despite its efficacy, ibritumomab tiuxetan remains underutilized due to regulatory complexities in handling radioisotopes and reimbursement challenges—factors unrelated to its clinical value [4] [8].

Properties

CAS Number

206181-63-7

Product Name

Ibritumomab

IUPAC Name

2-[[2-[bis(carboxymethyl)amino]-3-[4-(methylcarbamoylamino)phenyl]propyl]-[2-[bis(carboxymethyl)amino]propyl]amino]acetic acid

Molecular Formula

C24H35N5O11

Molecular Weight

569.6 g/mol

InChI

InChI=1S/C24H35N5O11/c1-15(28(11-20(32)33)12-21(34)35)8-27(10-19(30)31)9-18(29(13-22(36)37)14-23(38)39)7-16-3-5-17(6-4-16)26-24(40)25-2/h3-6,15,18H,7-14H2,1-2H3,(H,30,31)(H,32,33)(H,34,35)(H,36,37)(H,38,39)(H2,25,26,40)

InChI Key

RTQWWZBSTRGEAV-UHFFFAOYSA-N

SMILES

CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Canonical SMILES

CC(CN(CC(CC1=CC=C(C=C1)NC(=O)NC)N(CC(=O)O)CC(=O)O)CC(=O)O)N(CC(=O)O)CC(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.